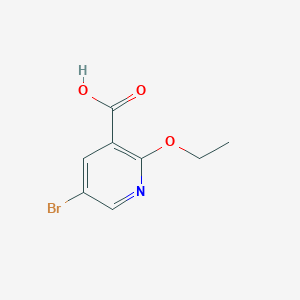

5-Bromo-2-ethoxynicotinic acid

CAS No.: 393184-78-6

Cat. No.: VC2091150

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 393184-78-6 |

|---|---|

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| IUPAC Name | 5-bromo-2-ethoxypyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H8BrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) |

| Standard InChI Key | WWLDXHCDXKRRTC-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=N1)Br)C(=O)O |

| Canonical SMILES | CCOC1=C(C=C(C=N1)Br)C(=O)O |

Introduction

Chemical Structure and Properties

5-Bromo-2-ethoxynicotinic acid is characterized by a pyridine ring system with three key functional groups: a bromine atom at the 5-position, an ethoxy group at the 2-position, and a carboxylic acid moiety. This combination of substituents creates a versatile chemical scaffold with distinctive reactivity patterns.

Molecular Information

The compound features a molecular formula of C8H8BrNO3 and has a molecular weight of 246.06 g/mol . Its CAS registry number is 393184-78-6, identifying it in chemical databases and regulatory contexts . The compound exists as a solid at room temperature and is typically stored under refrigeration to maintain stability .

Structural Characteristics

The pyridine core of 5-Bromo-2-ethoxynicotinic acid exhibits typical characteristics of heterocyclic compounds, including aromaticity and basicity due to the nitrogen atom in the ring. The presence of both the bromo and ethoxy groups allows for enhanced binding affinity to potential biological targets, which contributes to its interest in medicinal chemistry applications. The compound's three-dimensional structure features a nearly planar arrangement of atoms within the pyridine ring system, similar to related nicotinic acid derivatives .

Table 1: Key Physical and Chemical Properties of 5-Bromo-2-ethoxynicotinic acid

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| Physical Form | Solid |

| CAS Number | 393184-78-6 |

| Storage Conditions | Refrigerated |

| Standard Purity (Commercial) | Approximately 95% |

Synthesis Methods

The preparation of 5-Bromo-2-ethoxynicotinic acid typically involves multi-step synthetic routes that allow for selective functionalization of the pyridine core.

General Synthetic Approach

Based on information from related compounds, the synthesis of 5-Bromo-2-ethoxynicotinic acid commonly involves several critical steps, including bromination and alkoxylation reactions. A typical synthetic route begins with suitable nicotinic acid precursors that undergo selective functionalization.

Detailed Synthetic Pathway

One common approach for synthesizing this compound involves:

-

Bromination of 2-ethoxynicotinic acid using bromine or a brominating agent, which selectively introduces the bromine atom at the 5-position of the pyridine ring.

-

Alternatively, the synthesis may involve the preparation of ethyl 5-bromo-2-ethoxynicotinate through appropriate reactions, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Chemical Reactivity

The reactivity of 5-Bromo-2-ethoxynicotinic acid is governed by its functional groups, each contributing distinct chemical behavior.

Functional Group Reactivity

The compound exhibits several reaction possibilities due to its functional groups:

-

The bromine atom at the 5-position serves as an excellent leaving group, making the compound valuable for cross-coupling reactions such as Suzuki, Stille, or Heck reactions.

-

The carboxylic acid group can participate in typical carboxylic acid reactions, including esterification, amide formation, and reduction to alcohols.

-

The ethoxy group modifies the electronic properties of the pyridine ring and can potentially undergo cleavage under appropriate conditions.

These reactions are crucial for developing new compounds with enhanced biological activity and for using 5-Bromo-2-ethoxynicotinic acid as a building block in complex molecule synthesis.

Applications in Research and Development

5-Bromo-2-ethoxynicotinic acid has garnered attention primarily in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

In medicinal chemistry, 5-Bromo-2-ethoxynicotinic acid serves as an important intermediate in the synthesis of biologically active molecules. The heterocyclic nature of this compound makes it particularly interesting for pharmaceutical development for several reasons:

-

The nicotinic acid scaffold appears in various bioactive compounds and pharmaceuticals.

-

The bromine substituent allows for further diversification through cross-coupling reactions, enabling the creation of compound libraries for drug discovery.

-

The presence of both the bromo and ethoxy groups potentially enhances binding affinity to biological targets such as nicotinic acetylcholine receptors.

Synthetic Building Block Applications

As a versatile synthetic intermediate, 5-Bromo-2-ethoxynicotinic acid finds utility in:

-

Development of more complex heterocyclic systems through various transformations of the bromine functionality.

-

Creation of amide and ester derivatives through the carboxylic acid group for structure-activity relationship studies.

-

Serving as a core structure for the development of materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

Understanding the relationship between 5-Bromo-2-ethoxynicotinic acid and structurally similar compounds provides insights into its chemical behavior and potential applications.

Structural Analogues

Several related compounds appear in the research literature, each with distinct structural features:

Table 3: Comparative Analysis of 5-Bromo-2-ethoxynicotinic acid and Related Compounds

Structure-Property Relationships

The structural variations among these compounds lead to differences in physical properties and reactivity:

-

The ester derivative (ethyl 5-bromo-2-ethoxynicotinate) likely exhibits higher lipophilicity than 5-Bromo-2-ethoxynicotinic acid, potentially affecting membrane permeability in biological systems.

-

The 2-methoxyethoxy derivative introduces an additional oxygen atom, potentially affecting hydrogen bonding capabilities and water solubility .

-

The fluorinated derivative demonstrates different electronic properties due to the highly electronegative fluorine atom, which affects the reactivity of the pyridine ring .

-

The isonicotinic isomer presents a different arrangement of substituents around the pyridine ring, affecting its three-dimensional structure and potential biological interactions .

Current Research and Future Directions

Although specific research on 5-Bromo-2-ethoxynicotinic acid appears limited in the current search results, several potential research directions can be identified based on information about related compounds.

Crystallographic Studies

Future research might focus on determining the crystal structure of 5-Bromo-2-ethoxynicotinic acid, similar to studies conducted on 5-bromo-2-fluoronicotinic acid monohydrate . Such crystallographic analysis would provide valuable insights into:

-

Bond lengths and angles, particularly the C-Br and C-O bonds

-

Molecular packing in the solid state

-

Intermolecular interactions, including potential hydrogen bonding networks

-

Three-dimensional supramolecular architecture

Structure-Activity Relationship Studies

The versatile structure of 5-Bromo-2-ethoxynicotinic acid makes it an excellent candidate for structure-activity relationship studies, particularly:

-

Modifications of the bromine position through cross-coupling reactions to introduce various substituents

-

Derivatization of the carboxylic acid group to form esters, amides, or other functional groups

-

Alterations of the ethoxy substituent to modulate electronic properties of the pyridine ring

-

Evaluation of resulting compounds for biological activities, especially as potential modulators of nicotinic acetylcholine receptors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume